8-Bromo-1-chloro-2-naphthalenamine

Description

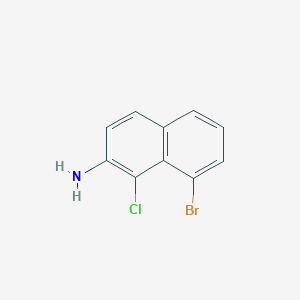

8-Bromo-1-chloro-2-naphthalenamine (C₁₀H₇BrClN) is a halogenated naphthalene derivative featuring bromine and chlorine substituents at positions 8 and 1, respectively, with an amine group at position 2. For example, 8-bromo-1-naphthoic acid derivatives are synthesized via sodium azide and ammonia treatment, yielding crystalline products with distinct hydrogen-bonding networks and reduced steric strain in 1,8-disubstituted systems .

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

8-bromo-1-chloronaphthalen-2-amine |

InChI |

InChI=1S/C10H7BrClN/c11-7-3-1-2-6-4-5-8(13)10(12)9(6)7/h1-5H,13H2 |

InChI Key |

APRWJFWMQXWVMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(C=C2)N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: 8-Bromo-1-chloro-2-naphthalenamine is used as an intermediate in organic synthesis, particularly in the construction of complex molecular structures. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 8-Bromo-1-chloro-2-naphthalenamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 8-Bromo-1-chloro-2-naphthalenamine and structurally related compounds:

Reactivity and Stability

- Halogenation Patterns : Bromination conditions (e.g., acetic vs. sulfuric acid) significantly influence product regiochemistry in tribromo-naphthol derivatives, suggesting that this compound’s reactivity may also depend on reaction media .

- Functional Group Impact : The ketone group in 8-Bromo-3,4-dihydro-2H-naphthalen-1-one renders it more electrophilic than amine-containing analogs, enabling nucleophilic additions absent in the target compound .

Research Findings and Implications

- Crystallinity : The herringbone motif observed in 8-Bromo-naphthalen-1-amine suggests that this compound may also form stable crystals, advantageous for material science applications.

- Synthetic Challenges : Multi-halogenated naphthalenes often require precise bromination/chlorination sequences to avoid byproducts, as seen in tribromo-naphthol synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.